molecular formula C4ClF7O B1329309 Heptafluorobutyryl chloride CAS No. 375-16-6

Heptafluorobutyryl chloride

Cat. No.: B1329309
CAS No.: 375-16-6
M. Wt: 232.48 g/mol
InChI Key: WFELVFKXQJYPSL-UHFFFAOYSA-N
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Description

Heptafluorobutyryl chloride (C$4$ClF$7$O, CAS 375-16-6) is a fluorinated acyl chloride with a molecular weight of 232.48 g/mol and a density of 1.55 g/mL at 25°C . Its structure consists of a four-carbon perfluorinated chain terminated by a reactive carbonyl chloride group. This compound is widely used in organic synthesis, particularly as a derivatization agent in gas chromatography (GC) and mass spectrometry (MS) to enhance the volatility and detectability of polar analytes like amines, alcohols, and pharmaceuticals . It is also employed in surface modification of polymeric materials due to its ability to graft fluorinated side chains .

Preparation Methods

Heptafluorobutyryl chloride can be synthesized through various methods. One common synthetic route involves the reaction of heptafluorobutyric acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CF3CF2CF2COOH+SOCl2CF3CF2CF2COCl+SO2+HCl\text{CF}_3\text{CF}_2\text{CF}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CF}_3\text{CF}_2\text{CF}_2\text{COCl} + \text{SO}_2 + \text{HCl} CF3​CF2​CF2​COOH+SOCl2​→CF3​CF2​CF2​COCl+SO2​+HCl

This method yields this compound along with sulfur dioxide and hydrogen chloride as by-products .

Industrial production methods typically involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Heptafluorobutyryl chloride undergoes various types of chemical reactions, including:

    It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding heptafluorobutyryl derivatives. For example:

    Substitution Reactions: CF3CF2CF2COCl+RNH2CF3CF2CF2CONHR+HCl\text{CF}_3\text{CF}_2\text{CF}_2\text{COCl} + \text{RNH}_2 \rightarrow \text{CF}_3\text{CF}_2\text{CF}_2\text{CONHR} + \text{HCl} CF3​CF2​CF2​COCl+RNH2​→CF3​CF2​CF2​CONHR+HCl

    In the presence of water, this compound hydrolyzes to form heptafluorobutyric acid and hydrochloric acid:

    Hydrolysis: CF3CF2CF2COCl+H2OCF3CF2CF2COOH+HCl\text{CF}_3\text{CF}_2\text{CF}_2\text{COCl} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{CF}_2\text{CF}_2\text{COOH} + \text{HCl} CF3​CF2​CF2​COCl+H2​O→CF3​CF2​CF2​COOH+HCl

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed are heptafluorobutyryl derivatives and heptafluorobutyric acid .

Scientific Research Applications

Chemical Derivatization

Heptafluorobutyryl chloride is primarily used for chemical derivatization, which enhances the detection and quantification of analytes in complex mixtures.

  • Application in Gas Chromatography-Mass Spectrometry (GC-MS):
    This compound is frequently employed as a derivatizing agent in GC-MS analysis. For instance, it reacts with amines and alcohols to form heptafluorobutanamides and esters, respectively, which exhibit improved volatility and thermal stability. This reaction facilitates the detection of compounds that are otherwise difficult to analyze due to their polar nature or low volatility .

Analytical Methods Development

This compound has been utilized in developing analytical methods for quantifying biological compounds.

  • Urea Detection in Biological Samples:
    A notable application involves the determination of urea content in biological samples using this compound as a derivatizing agent. In this method, urease catalyzes the hydrolysis of urea to ammonia, which then reacts with this compound to form heptafluorobutanamide. This derivative is analyzed using GC-MS, yielding high sensitivity and specificity for urea detection .
Parameter Value
Retention Time3.0 min
Molecular Ion Peak (m/z)214
Detection Limit0.1 μg/mL
Recovery Rate90.3% - 97.5%

Environmental Monitoring

The compound has applications in environmental chemistry for monitoring pollutants.

  • Detection of Organic Contaminants:
    This compound can be used to derivatize organic contaminants in environmental samples, enhancing their detectability in complex matrices like soil or water. This application is crucial for assessing pollution levels and ensuring compliance with environmental regulations.

Pharmaceutical Applications

In pharmaceutical research, this compound is important for drug analysis and metabolite profiling.

  • Metabolite Analysis:
    The compound aids in analyzing steroid hormones and their metabolites by forming stable derivatives that can be easily quantified by GC-MS. Such analyses are essential for pharmacokinetic studies and therapeutic monitoring .

Case Study 1: Urea Quantification Method Development

A study developed a method utilizing this compound for determining urea levels in plasma samples via GC-MS. The method demonstrated excellent linearity (R² = 0.9994) across various concentrations (0.1 μg/mL to 5 mg/mL), confirming its reliability for clinical applications .

Case Study 2: Environmental Pollutant Monitoring

Research highlighted the use of this compound in deriving organic pollutants from water samples, significantly improving detection limits compared to non-derivatized methods . This advancement is critical for environmental safety assessments.

Mechanism of Action

The mechanism by which heptafluorobutyryl chloride exerts its effects is primarily through its reactivity as an acylating agent. It reacts with nucleophiles to form stable heptafluorobutyryl derivatives. The molecular targets and pathways involved include nucleophilic sites on various organic molecules, leading to the formation of acylated products .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : Highly reactive toward nucleophiles (e.g., –OH, –NH groups) due to the electrophilic carbonyl chloride moiety.
  • Safety : Classified as a corrosive liquid (UN 3265, Hazard Class 8), causing skin burns, eye damage, and respiratory irritation .

Comparison with Structurally Similar Fluorinated Acyl Chlorides

Pentadecafluoro-octanoyl Chloride (C$7$F${15}$COCl)

  • Structure : Longer perfluorinated chain (C8) compared to Heptafluorobutyryl chloride (C4).
  • Applications : Used alongside this compound in surface grafting of polymers. The longer fluorocarbon chain provides enhanced hydrophobicity and chemical resistance .
  • Performance : Higher thermal stability but lower volatility, making it less suitable for GC derivatization.

Pentafluorobenzoyl Chloride (C$6$F$5$COCl)

  • Structure : Aromatic fluorinated acyl chloride with a benzene ring.
  • Applications : Effective in modifying surfaces and synthesizing aromatic fluorinated compounds.
  • Reactivity : The electron-withdrawing pentafluorophenyl group increases electrophilicity, but steric hindrance may reduce reaction rates compared to aliphatic fluorinated acyl chlorides .

Table 1: Structural and Functional Comparison

Compound Chain Length/Type Molecular Weight (g/mol) Key Applications
Heptafluorobutyryl Cl C4 (aliphatic) 232.48 GC derivatization, surface grafting
Pentadecafluoro-octanoyl Cl C8 (aliphatic) 448.04 Hydrophobic surface modification
Pentafluorobenzoyl Cl C6 (aromatic) 230.51 Aromatic fluorination reactions

Comparison with Chiral Derivatization Reagents (CDRs)

This compound is a component of chiral reagents like S-(−)-N-(heptafluorobutyryl)propyl chloride (S-HFBPrCl), which is used to separate enantiomers in GC. Other CDRs include:

S-(−)-N-(Trifluoroacetyl)propyl Chloride (S-TPC)

  • Fluorination Level : Trifluoroacetyl group (C2F$3$O) vs. Heptafluorobutyryl (C4F$7$O).
  • Performance : Trifluoroacetyl derivatives exhibit lower electron-capture detector (ECD) response in GC due to fewer fluorine atoms, resulting in higher detection limits compared to heptafluorobutyryl derivatives .

R-(−)-α-Methoxy-α-(Trifluoromethyl)phenylacetyl (R-MTPCl)

  • Structure : Combines trifluoromethyl and methoxy groups on a chiral phenyl backbone.
  • Selectivity : Superior for resolving enantiomers of acidic analytes (e.g., carboxylic acids), whereas this compound is more versatile for amines and alcohols .

Table 2: CDR Performance in GC Enantiomer Separation

CDR Fluorination Target Analytes Detection Limit (ng/mL)
S-HFBPrCl C4F$_7$O Amphetamines, amines 0.1–2.0
S-TPC C2F$_3$O Alcohols, thiols 5.0–10.0
R-MTPCl CF$_3$ Carboxylic acids 1.0–5.0

Comparison with Related Perfluorinated Compounds

Heptafluorobutyric Acid (C$4$HF$7$O$_2$, CAS 375-22-4)

  • Functionality : Carboxylic acid derivative of this compound.
  • Applications: Used as a ion-pairing agent in liquid chromatography (LC) instead of derivatization. Less reactive but non-corrosive .

Trifluoroacetyl Chloride (CF$_3$COCl)

  • Reactivity : More reactive than this compound due to shorter chain length and higher electrophilicity.
  • Limitations : Derivatives are less stable under high-temperature GC conditions, leading to peak tailing .

Table 3: Reactivity and Stability in Derivatization

Compound Reaction Time (h) Derivative Stability Preferred Analytes
Heptafluorobutyryl Cl 6–24 High (up to 300°C) Amines, phenols
Trifluoroacetyl Cl 1–3 Moderate (≤200°C) Alcohols, thiols

Biological Activity

Heptafluorobutyryl chloride (HFB-Cl) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various biological contexts. This article provides a comprehensive overview of the biological activity of HFB-Cl, including its mechanisms of action, applications in analytical chemistry, and implications for health and safety.

This compound is characterized by its molecular formula C4ClF7OC_4ClF_7O and is classified as a halogenated acyl chloride. Its structure consists of a butyric acid backbone with seven fluorine atoms, which significantly enhances its reactivity and stability compared to non-fluorinated counterparts. This compound is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) due to its ability to form stable derivatives with various amines and alcohols.

1. Analytical Chemistry

HFB-Cl plays a crucial role in the detection and quantification of biological compounds. One notable application is in the determination of urea content in biological samples. The process involves the enzymatic conversion of urea into ammonia, which then reacts with HFB-Cl to form heptafluorobutanamide, a compound that can be analyzed using GC-MS. This method enhances sensitivity and provides better linearity compared to traditional spectroscopic methods .

2. Toxicology Studies

Research has indicated that HFB-Cl can be used to assess the presence of cyanide in biological samples through derivatization techniques. The resulting derivatives are more amenable to detection via GC-MS, allowing for improved monitoring of exposure levels and potential toxic effects .

Study 1: Urea Detection Methodology

A study focused on the development of a sensitive method for urea detection utilized HFB-Cl as a derivatizing agent. The methodology involved:

  • Sample Preparation : Biological samples were treated with urease to convert urea into ammonia.
  • Derivatization : Ammonia was reacted with HFB-Cl under controlled conditions.
  • Analysis : The resulting heptafluorobutanamide was analyzed using GC-MS, yielding high sensitivity and specificity for urea quantification .

Study 2: Cyanide Detection

In another study, researchers employed HFB-Cl for the determination of cyanide levels in blood samples. The procedure included:

  • Sample Collection : Blood samples were collected and prepared.
  • Derivatization : HFB-Cl was used to derivatize cyanide into a detectable form.
  • Results : The analysis revealed significant improvements in detection limits, highlighting the utility of HFB-Cl in toxicological assessments .

Toxicological Profile

Despite its useful applications, HFB-Cl poses several safety concerns due to its chemical nature:

  • Toxicity : Exposure can lead to respiratory irritation, skin burns, and eye damage.
  • Environmental Impact : As a fluorinated compound, HFB-Cl may contribute to environmental persistence and bioaccumulation.

Summary Table of Biological Activities

Activity Description
Urea DetectionDerivatization for sensitive quantification via GC-MS
Cyanide DetectionEnhanced detection limits for toxicological studies
Antimicrobial PropertiesPotential use in developing antimicrobial agents (further research needed)
Toxicological AssessmentsMonitoring exposure levels and health risks associated with fluorinated compounds

Q & A

Basic Research Questions

Q. How is heptafluorobutyryl chloride (HFBC) utilized as a derivatizing agent in gas chromatography (GC)?

HFBC is commonly employed to acylate amine-containing compounds, enhancing their volatility and reducing adsorption on GC stationary phases. For example, in the analysis of desipramine, HFBC reacts with secondary amines to form N-heptafluorobutyryl derivatives. However, bis(heptafluorobutyryl) derivatives may also form, which exhibit superior chromatographic behavior due to reduced polarity. Ethyl acetate as a reaction solvent promotes quantitative bis-derivative formation, improving peak symmetry and detection sensitivity .

Q. What are standard reaction conditions for HFBC-mediated acylation in polymer surface modification?

A typical protocol involves exposing hydroxyl-rich polymer brushes (e.g., polyhydroxyethyl methacrylate, PHEMA) to 80 mM HFBC and 100 mM pyridine in dichloromethane for 24 hours at room temperature. Pyridine acts as a catalyst to neutralize HCl byproducts. Post-reaction, the modified surfaces are rinsed with dichloromethane and dried under nitrogen .

Q. What safety precautions are critical when handling HFBC?

HFBC is corrosive and moisture-sensitive. Work must be conducted in a fume hood with appropriate PPE (gloves, goggles). Reactions should use anhydrous solvents, and excess reagent is typically quenched with methanol or aqueous washes. Storage under inert atmosphere (e.g., argon) prevents hydrolysis .

Advanced Research Questions

Q. How can researchers control the formation of mono- vs. bis(heptafluorobutyryl) derivatives during derivatization?

The solvent system and stoichiometry are key. For desipramine, ethyl acetate favors bis-derivative formation, while dichloromethane may yield mixed products. Using a 2:1 molar ratio of HFBC to analyte and extending reaction time (6+ hours) ensures complete derivatization. Monitoring via mass spectrometry or thin-layer chromatography (TLC) helps track reaction progress .

Q. How does HFBC compare to other acylating reagents (e.g., trifluoroacetic anhydride) in derivatization efficiency?

HFBC derivatives exhibit higher electron-capture detection (ECD) sensitivity due to the strong electron-withdrawing effect of the heptafluorobutyryl group. However, trifluoroacetyl derivatives may form more rapidly. For thermally labile analytes (e.g., vitamin D3 metabolites), HFBC esters improve thermal stability, enabling clearer GC separation .

Q. What strategies mitigate GC column degradation when using HFBC derivatives?

Bis-derivatives or non-acidic acylating agents (e.g., N-heptafluorobutyrylimidazole, HFBI) reduce column degradation by minimizing residual acidity. Ensuring anhydrous conditions during derivatization and using moisture-trapping additives (e.g., molecular sieves) also prolong column lifespan .

Q. How can HFBC be applied to modify polymeric surfaces for advanced material science applications?

HFBC grafts fluorinated side chains onto polymer brushes (e.g., PHEMA), creating amphiphilic coatings. The reaction efficiency depends on solvent polarity, acyl chloride concentration, and brush morphology. Post-modification characterization via contact angle measurements or X-ray photoelectron spectroscopy (XPS) confirms fluorocarbon layer formation .

Q. Methodological Considerations

  • Reaction Optimization : For reproducibility, standardize HFBC:analyte ratios (e.g., 1.5–2.0 eq) and validate derivatization completeness using internal standards (e.g., deuterated analogs) .
  • Analytical Validation : Cross-validate GC results with LC-MS to confirm derivative identity, especially when bis-derivatives are suspected .
  • Safety Protocols : Always include secondary containment for HFBC due to its volatility and corrosivity .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFELVFKXQJYPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059915
Record name Heptafluorobutyryl Chloride
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Molecular Weight

232.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-16-6
Record name Heptafluorobutyryl chloride
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Record name Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro-
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Record name Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro-
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Record name Heptafluorobutyryl Chloride
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Record name Heptafluorobutyryl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Heptafluorobutyryl chloride
Heptafluorobutyryl chloride
Heptafluorobutyryl chloride
Heptafluorobutyryl chloride
Heptafluorobutyryl chloride
Heptafluorobutyryl chloride

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